3-Bromo-2-phenyl-2H-indazole
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Overview
Description
3-Bromo-2-phenyl-2H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring This particular compound is characterized by the presence of a bromine atom at the third position and a phenyl group at the second position of the indazole ring
Preparation Methods
The synthesis of 3-Bromo-2-phenyl-2H-indazole can be achieved through various synthetic routes. One common method involves the cyclization of 2-azidobenzaldehydes with amines, which forms the indazole core . Another approach includes the use of transition metal-catalyzed reactions, such as copper-catalyzed cyclization of o-haloaryl-N-tosylhydrazones . These methods typically involve the formation of C–N and N–N bonds under specific reaction conditions.
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The choice of catalysts, solvents, and reaction temperatures are crucial factors in the industrial synthesis process.
Chemical Reactions Analysis
3-Bromo-2-phenyl-2H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the third position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: The indazole core can be further modified through cyclization reactions, leading to the formation of fused ring systems.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield azido or alkoxy derivatives, while oxidation and reduction can produce hydroxylated or deoxygenated compounds.
Scientific Research Applications
3-Bromo-2-phenyl-2H-indazole has a wide range of applications in scientific research:
Medicinal Chemistry: Indazole derivatives, including this compound, are investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. They serve as scaffolds for the development of new drugs targeting various diseases.
Biological Studies: The compound is used in biological studies to understand its interactions with biological targets, such as enzymes and receptors. This helps in elucidating its mechanism of action and potential therapeutic applications.
Chemical Synthesis: this compound is employed as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-Bromo-2-phenyl-2H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which plays a role in respiratory diseases . The exact pathways and targets depend on the specific derivative and its structural modifications.
Comparison with Similar Compounds
3-Bromo-2-phenyl-2H-indazole can be compared with other indazole derivatives, such as:
2-Phenyl-2H-indazole: Lacks the bromine atom at the third position, which may affect its reactivity and biological activity.
3-Chloro-2-phenyl-2H-indazole: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
2-Methyl-2H-indazole: Contains a methyl group at the second position, which can influence its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom can participate in various reactions, making it a versatile compound for research and development.
Properties
CAS No. |
91002-55-0 |
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Molecular Formula |
C13H9BrN2 |
Molecular Weight |
273.13 g/mol |
IUPAC Name |
3-bromo-2-phenylindazole |
InChI |
InChI=1S/C13H9BrN2/c14-13-11-8-4-5-9-12(11)15-16(13)10-6-2-1-3-7-10/h1-9H |
InChI Key |
FIYIPGOIPMIGDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C3C=CC=CC3=N2)Br |
Origin of Product |
United States |
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